![molecular formula C12H14F3NO B1419754 3-[3-(Trifluoromethyl)phenoxy]piperidine CAS No. 946759-18-8](/img/structure/B1419754.png)

3-[3-(Trifluoromethyl)phenoxy]piperidine

Descripción general

Descripción

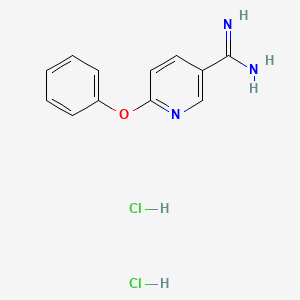

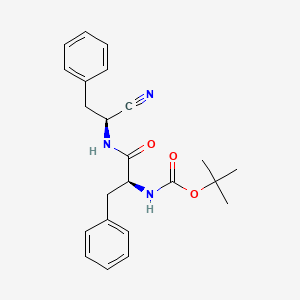

“3-[3-(Trifluoromethyl)phenoxy]piperidine” is a chemical compound with the molecular formula C12H14F3NO . It is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .

Synthesis Analysis

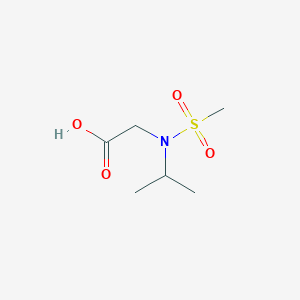

The synthesis of “3-[3-(Trifluoromethyl)phenoxy]piperidine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves Pd-catalyzed coupling reactions .Molecular Structure Analysis

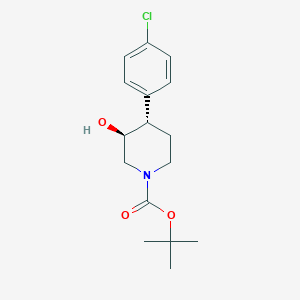

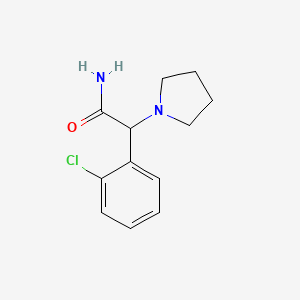

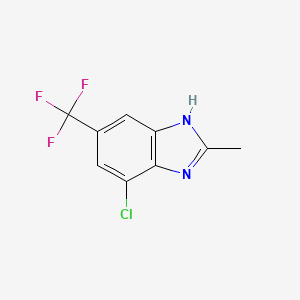

The molecular structure of “3-[3-(Trifluoromethyl)phenoxy]piperidine” consists of a piperidine ring attached to a phenyl ring via an oxygen atom. The phenyl ring carries a trifluoromethyl group .Chemical Reactions Analysis

The chemical reactions involving “3-[3-(Trifluoromethyl)phenoxy]piperidine” are primarily its use as a reactant in the synthesis of various compounds. It is used in the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .Aplicaciones Científicas De Investigación

Synthesis and Antidepressant Activity

- SYNTHESIS OF THE RIGID ANALOGUES OF AN SSRI BENZENEPROPANAMINE : Compounds including 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols were synthesized and evaluated for antidepressant activity. These compounds demonstrated fluoxetine-like antireserpine and anorexigenic activity, indicating potential use in antidepressant applications (Kumar et al., 2004).

Chemical Reactivity and Stereoelectronic Effects

- NUCLEOPHILIC AROMATIC SUBSTITUTION REACTIONS IN DIPOLAR APROTIC SOLVENTS : This study reports on the reactivity of compounds activated by trifluoromethyl (CF3) groups with various nucleophiles. It highlights the effect of trifluoromethyl groups on the reactivity of nitrophenyl ethers, demonstrating the importance of these groups in chemical synthesis and reactivity (Isanbor & Babatunde, 2019).

Synthesis of Piperidine Derivatives

- STEREOSELECTIVE REARRANGEMENT OF (TRIFLUOROMETHYL)PROLINOLS TO ENANTIOENRICHED 3-SUBSTITUTED 2-(TRIFLUOROMETHYL)PIPERIDINES : This research describes the synthesis of 3-substituted 2-(trifluoromethyl)piperidines by ring expansion of (trifluoromethyl)prolinols. The process is regio- and diastereoselective, showing the trifluoromethyl group's role in influencing stereoselectivity (Rioton et al., 2015).

Crystal Structure Analysis

- THREE TRIFLUOROMETHYL-SUBSTITUTED PROTOPORPHYRINOGEN IX OXIDASE INHIBITORS : This study analyzed the crystal structures of three trifluoromethyl-substituted compounds. The findings provide insights into molecular geometry and interactions in solid-state chemistry, showcasing the trifluoromethyl group's influence on molecular structure (Li et al., 2005).

Radiolabeled Probes for Receptor Studies

- HALOGENATED 4-(PHENOXYMETHYL)PIPERIDINES AS POTENTIAL RADIOLABELED PROBES FOR σ-1 RECEPTORS : This research synthesized halogenated 4-(4-phenoxymethyl)piperidines as potential δ receptor ligands. It explored their affinity and selectivity for in vitro receptor binding assays, demonstrating their potential as radiolabeled probes for studying receptors (Waterhouse et al., 1997).

Safety And Hazards

Propiedades

IUPAC Name |

3-[3-(trifluoromethyl)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)9-3-1-4-10(7-9)17-11-5-2-6-16-8-11/h1,3-4,7,11,16H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCIGAUDFUCOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663030 | |

| Record name | 3-[3-(Trifluoromethyl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethyl)phenoxy]piperidine | |

CAS RN |

946759-18-8 | |

| Record name | 3-[3-(Trifluoromethyl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

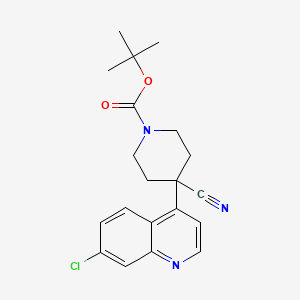

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)

![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)

![4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride](/img/structure/B1419694.png)